molecular formula C14H13NO2 B1590300 2,7-Dimethoxy-9h-carbazole CAS No. 61822-18-2

2,7-Dimethoxy-9h-carbazole

Cat. No. B1590300
Key on ui cas rn: 61822-18-2
M. Wt: 227.26 g/mol
InChI Key: OFGBQGFYHXYVIA-UHFFFAOYSA-N
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Patent
US09108916B2

Procedure details

Compound 39 (8.47 g) was divided into eight portions (1.06 g each). Then, P(OEt)3 (per 7 mL) was added to each portion. The resulting mixtures were subjected to argon blow, heated to 90° C., kept at this temperature for 3 days, cooled, and diluted with ether. The precipitate obtained was filtered and washed with CH2Cl2. Yield of carbazole 40: 3.33 g.
Name
Compound 39
Quantity
8.47 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)=[C:5]([N+:17]([O-])=O)[CH:4]=1.P(OCC)(OCC)OCC>CCOCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[C:9]3[C:14](=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=3)[NH:17][C:5]=2[CH:4]=1

Inputs

Step One
Name
Compound 39
Quantity
8.47 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)C1=CC=C(C=C1)OC)[N+](=O)[O-]
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with CH2Cl2

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
COC1=CC=2NC3=CC(=CC=C3C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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